molecular formula C11H11FN2O3S B12314847 1-(4-Fluorobenzenesulfonyl)-2-isocyanatopyrrolidine

1-(4-Fluorobenzenesulfonyl)-2-isocyanatopyrrolidine

Cat. No.: B12314847
M. Wt: 270.28 g/mol
InChI Key: OMGJMDWNCCDYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzenesulfonyl)-2-isocyanatopyrrolidine is an organic compound that features both a sulfonyl group and an isocyanate group

Preparation Methods

The synthesis of 1-(4-Fluorobenzenesulfonyl)-2-isocyanatopyrrolidine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-isocyanatopyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(4-Fluorobenzenesulfonyl)-2-isocyanatopyrrolidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.

    Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Fluorobenzenesulfonyl)-2-isocyanatopyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzenesulfonyl)-2-isocyanatopyrrolidine involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or modification of protein function. The sulfonyl group may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

1-(4-Fluorobenzenesulfonyl)-2-isocyanatopyrrolidine can be compared with other similar compounds such as:

    4-Fluorobenzenesulfonyl chloride: This compound is similar in structure but lacks the isocyanate group.

    4-Bromobenzenesulfonyl chloride: Similar in structure but with a bromine atom instead of a fluorine atom.

    4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a fluorine atom.

The uniqueness of this compound lies in its combination of both sulfonyl and isocyanate groups, which imparts distinct chemical properties and reactivity .

Properties

Molecular Formula

C11H11FN2O3S

Molecular Weight

270.28 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-2-isocyanatopyrrolidine

InChI

InChI=1S/C11H11FN2O3S/c12-9-3-5-10(6-4-9)18(16,17)14-7-1-2-11(14)13-8-15/h3-6,11H,1-2,7H2

InChI Key

OMGJMDWNCCDYTF-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)N=C=O

Origin of Product

United States

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